molecular formula C22H16F7O4P B6615574 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate CAS No. 98010-21-0

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate

Cat. No.: B6615574
CAS No.: 98010-21-0
M. Wt: 508.3 g/mol
InChI Key: YFFAYDLVDYQFCZ-UHFFFAOYSA-N
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Description

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate is a fluorinated organic compound known for its unique chemical properties. It is characterized by the presence of multiple fluorine atoms, which impart high thermal stability and resistance to chemical degradation. This compound is used in various scientific and industrial applications due to its distinctive characteristics.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate typically involves the reaction of heptafluorobutyl alcohol with phenylphosphonic dichloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the process. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control. The product is then purified using industrial-scale distillation or chromatography techniques to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate involves its interaction with molecular targets through its fluorinated moiety. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with target molecules. This results in increased binding affinity and specificity towards certain enzymes and proteins, thereby modulating their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,3,3,4,4,4-Heptafluoro-1-butanol
  • 2,2,3,3,4,4,4-Heptafluorobutylamine
  • 2,2,3,3,4,4,4-Heptafluorobutyl phenyl hydrogen phosphate

Uniqueness

Compared to similar compounds, 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate stands out due to its diphenyl phosphate group, which imparts additional chemical stability and reactivity. This makes it particularly useful in applications requiring high thermal and chemical resistance .

Properties

IUPAC Name

(2,2,3,3,4,4,4-heptafluoro-1-phenylbutyl) diphenyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16F7O4P/c23-20(24,21(25,26)22(27,28)29)19(16-10-4-1-5-11-16)33-34(30,31-17-12-6-2-7-13-17)32-18-14-8-3-9-15-18/h1-15,19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFFAYDLVDYQFCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(C(C(F)(F)F)(F)F)(F)F)OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16F7O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80896125
Record name 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

508.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98010-21-0
Record name 2,2,3,3,4,4,4-Heptafluoro-1-phenylbutyl diphenyl phosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80896125
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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